

# physicochemical properties of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

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## Compound of Interest

**Compound Name:** 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

**Cat. No.:** B188781

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An In-depth Technical Guide to the Physicochemical Properties of **5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde**

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, and potential applications of **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde**. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of quantitative data, detailed experimental protocols for its synthesis, and visualizations of synthetic and potential biological pathways to facilitate a deeper understanding of this compound.

### Introduction

**5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde** is a substituted furan derivative featuring a trifluoromethylphenyl group. The furan scaffold is a core component in numerous biologically active compounds and approved pharmaceutical agents, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.<sup>[1][2]</sup> The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly enhance

metabolic stability, binding affinity, and cell permeability. The aldehyde functional group serves as a versatile synthetic handle for further chemical modifications and can participate in biological interactions, such as the formation of Schiff bases with amino acid residues in proteins.<sup>[3]</sup> This unique combination of structural motifs makes **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** a compound of significant interest for synthetic and medicinal chemistry research.

## Structural and Physicochemical Properties

The molecular structure of **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** consists of a central furan ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a 2-(trifluoromethyl)phenyl moiety.<sup>[4]</sup> This arrangement imparts specific electronic and steric properties that govern its reactivity and potential biological interactions.<sup>[4]</sup> Key structural identifiers and physicochemical properties are summarized below.

Table 1: Structural Identifiers for **5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde**

Identifier	Value	Reference
IUPAC Name	5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde	N/A
CAS Number	94098-56-3	<a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	<a href="#">[5]</a>
SMILES	C1=CC=C(C(=C1)C2=CC=C(C(=O)O2)C(F)(F)F	<a href="#">[4]</a> <a href="#">[5]</a>
Canonical SMILES	C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F	<a href="#">[4]</a>

Table 2: Physicochemical Data for **5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde**

Property	Value	Unit	Reference
Molecular Weight	240.18	g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Physical State	Solid	N/A	<a href="#">[4]</a>
Appearance	Pale yellow to white solid	N/A	<a href="#">[4]</a>
Melting Point	41-44	°C	<a href="#">[4]</a>
Boiling Point	331.7	°C (at 760 mmHg)	<a href="#">[4]</a>
Density	1.314	g/cm³	<a href="#">[4]</a>
Flash Point	>230	°F	<a href="#">[4]</a>
LogP (Octanol/Water)	3.7779	N/A	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	30.21	Å²	<a href="#">[5]</a>
Hydrogen Bond Acceptors	2	<a href="#">[5]</a>	
Hydrogen Bond Donors	0	<a href="#">[5]</a>	
Rotatable Bonds	2	<a href="#">[5]</a>	

## Experimental Protocols

### Synthesis via Palladium-Catalyzed Cross-Coupling

The synthesis of 5-aryl-2-furaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[\[6\]](#)[\[7\]](#) These methods offer a facile and efficient route under mild conditions.[\[7\]](#) The following protocol describes a generalized Suzuki coupling approach for the synthesis of the title compound.

#### Materials:

- 5-Bromo-2-furaldehyde

- 2-(Trifluoromethyl)phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

**Procedure:**

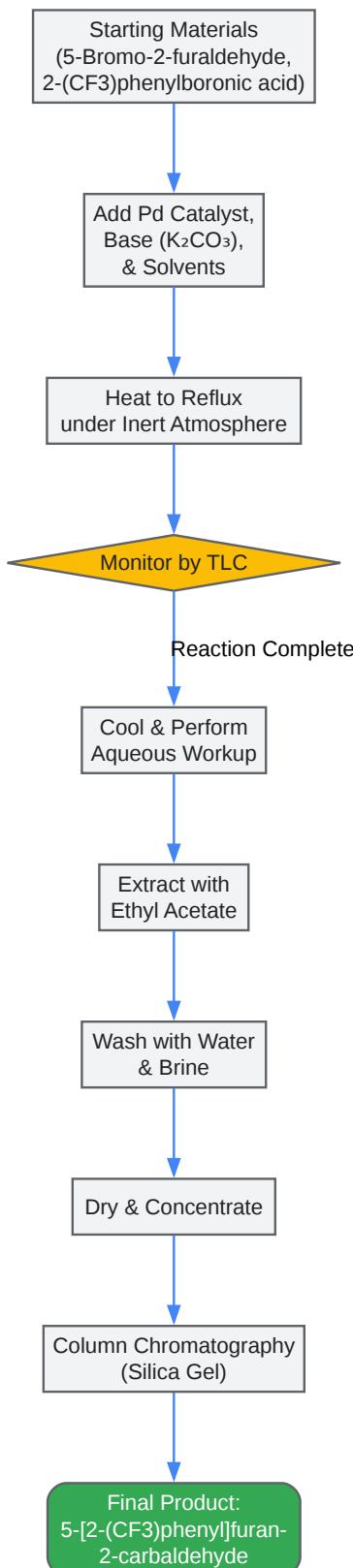
- **Reaction Setup:** To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq.), 2-(trifluoromethyl)phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system, such as a pre-mixed solution of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
- **Solvent Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- **Reaction:** Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde**.

## Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques as described for similar furan derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure, including the substitution pattern on the furan and phenyl rings.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming its elemental composition.
- **Infrared (IR) Spectroscopy:** Used to identify characteristic functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde group.

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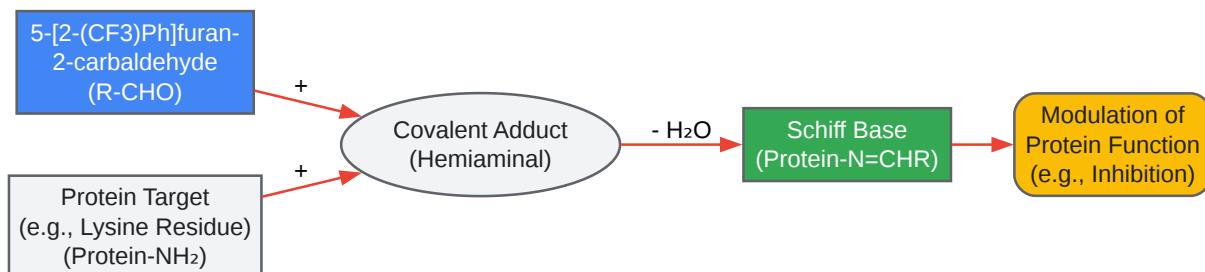
Caption: Synthetic workflow for **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde**.

## Biological Context and Potential Pathways

While specific biological data for **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** is not extensively documented, the activities of related furan compounds provide a basis for predicting its potential biological roles. Furan derivatives are known to possess a wide spectrum of pharmacological properties.<sup>[1]</sup> The aldehyde functionality is a key feature that can mediate biological effects.

## Proposed Mechanism of Action: Schiff Base Formation

Aldehydes can react with primary amino groups, such as the  $\epsilon$ -amino group of lysine residues in proteins, to form a covalent Schiff base (imine). This interaction can lead to the inhibition of enzyme activity or the disruption of protein function. This mechanism has been observed for other aldehydes, where they trap amino-containing substrates or residues.<sup>[3]</sup>

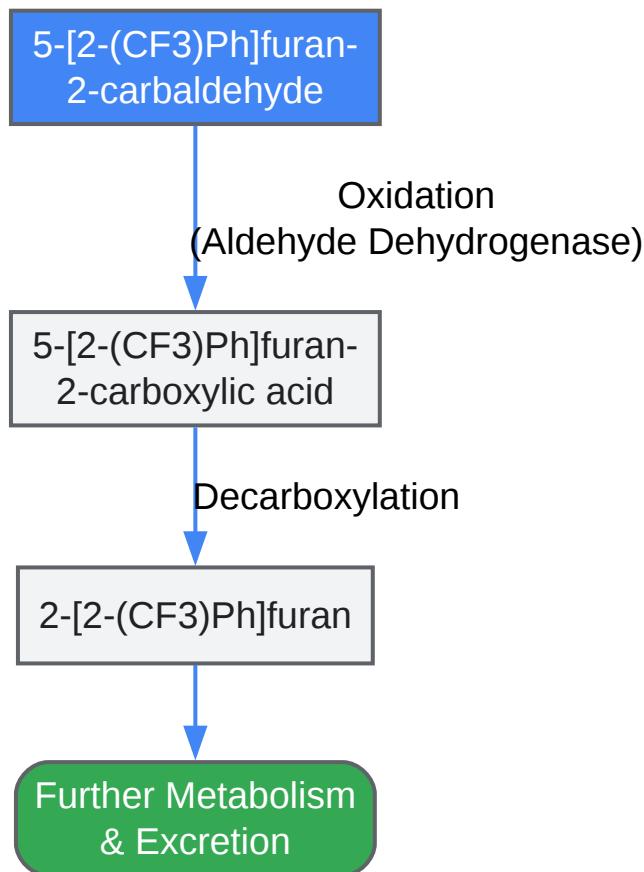


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Caption: Proposed interaction via Schiff base formation with a protein target.

## Potential Metabolic Pathway

The metabolic fate of furan-based aldehydes often involves oxidation. Based on the known degradation pathways of furfural, it is plausible that **5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde** is first oxidized to its corresponding carboxylic acid, 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid. This can be followed by further metabolism, such as decarboxylation, leading to the formation of 2-[2-(trifluoromethyl)phenyl]furan, which may undergo subsequent ring-opening or hydroxylation reactions.<sup>[11]</sup>



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Caption: Potential metabolic pathway of the title compound.

## Conclusion

**5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde** is a compound with significant potential in medicinal chemistry and drug discovery. Its physicochemical properties, including a solid-state nature at room temperature and a calculated LogP suitable for cell permeability, make it an attractive scaffold for further development. The presence of a reactive aldehyde group and a metabolically robust trifluoromethylphenyl moiety provides a strong foundation for designing novel therapeutic agents. The synthetic protocols and potential biological pathways outlined in this guide offer a starting point for researchers aiming to explore the full potential of this and related furan derivatives.

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